molecular formula C13H14O4 B7795407 Ethyl 4-methoxy-3-methylbenzofuran-2-carboxylate CAS No. 3781-71-3

Ethyl 4-methoxy-3-methylbenzofuran-2-carboxylate

Cat. No. B7795407
CAS RN: 3781-71-3
M. Wt: 234.25 g/mol
InChI Key: XXTYIQLNYBGSED-UHFFFAOYSA-N
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Description

Ethyl 4-methoxy-3-methylbenzofuran-2-carboxylate is a useful research compound. Its molecular formula is C13H14O4 and its molecular weight is 234.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-methoxy-3-methylbenzofuran-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-methoxy-3-methylbenzofuran-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antimicrobial and Antioxidant Properties : Compounds structurally related to Ethyl 4-methoxy-3-methylbenzofuran-2-carboxylate have been synthesized and tested for antimicrobial and antioxidant activities. Compounds demonstrated notable antibacterial and antifungal properties, as well as significant antioxidant potential, suggesting possible applications in developing antimicrobial and antioxidant agents (Raghavendra et al., 2016).

  • Optical Properties in Organic Synthesis : Synthesis of novel derivatives from related compounds has been studied, with a focus on their optical properties. These findings are relevant for applications in designing and developing new materials with specific light absorption and emission characteristics (Jiang et al., 2012).

  • Cancer Research : Derivatives of Ethyl 4-methoxy-3-methylbenzofuran-2-carboxylate have been synthesized and studied for their anticancer properties. These studies aim at developing compounds with selective cytotoxicity against cancer cells, potentially leading to new therapeutic agents (Hayakawa et al., 2004).

  • Synthetic Methodologies : Research includes the development of novel synthetic routes and methodologies using Ethyl 4-methoxy-3-methylbenzofuran-2-carboxylate derivatives. These studies contribute to the field of synthetic organic chemistry, offering new ways to create complex molecules that can have a variety of applications in medicine and materials science (Machado et al., 2011).

properties

IUPAC Name

ethyl 4-methoxy-3-methyl-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4/c1-4-16-13(14)12-8(2)11-9(15-3)6-5-7-10(11)17-12/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXTYIQLNYBGSED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=CC=C2OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001236270
Record name Ethyl 4-methoxy-3-methyl-2-benzofurancarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001236270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-methoxy-3-methylbenzofuran-2-carboxylate

CAS RN

3781-71-3
Record name Ethyl 4-methoxy-3-methyl-2-benzofurancarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3781-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-methoxy-3-methyl-2-benzofurancarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001236270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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